3-Azabicyclo[3.3.1]nonan-2-one

Catalog No.
S14565964
CAS No.
2555-12-6
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.3.1]nonan-2-one

CAS Number

2555-12-6

Product Name

3-Azabicyclo[3.3.1]nonan-2-one

IUPAC Name

3-azabicyclo[3.3.1]nonan-2-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-8-7-3-1-2-6(4-7)5-9-8/h6-7H,1-5H2,(H,9,10)

InChI Key

FQGRBOKULBNSIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C(=O)NC2

3-Azabicyclo[3.3.1]nonan-2-one is a bicyclic compound characterized by a nitrogen atom incorporated into a bicyclic structure. This compound features a nonane backbone with a ketone functional group at the second position and an azabicyclic framework, which consists of two fused cyclohexane rings sharing one nitrogen atom. The unique structural configuration of 3-azabicyclo[3.3.1]nonan-2-one contributes to its intriguing chemical properties and biological activities, making it a subject of interest in organic and medicinal chemistry.

. Key reactions include:

  • Hydrogenation: Catalytic hydrogenation can convert 3-azabicyclo[3.3.1]nonan-2-one oximes into corresponding amines, expanding its utility in synthesizing amine derivatives .
  • Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes, which are valuable intermediates in organic synthesis .
  • Nucleophilic Additions: The carbonyl group in 3-azabicyclo[3.3.1]nonan-2-one is reactive towards nucleophiles, enabling the formation of various derivatives such as isothiocyanates and thioureas when treated with thiophosgene or other nucleophiles .

Research has indicated that 3-azabicyclo[3.3.1]nonan-2-one and its derivatives exhibit notable biological activities:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus mycoides, as well as antifungal activity against Candida albicans .
  • Anticancer Activity: Studies have reported that some derivatives possess anticancer properties, demonstrating cytotoxic effects against cancer cell lines like A549 (lung cancer) and HepG2 (liver cancer) .

These biological activities suggest potential therapeutic applications for this compound in treating infections and cancers.

The synthesis of 3-azabicyclo[3.3.1]nonan-2-one can be achieved through several methods:

  • Domino Reactions: A highly stereoselective method involves a domino Michael-hemiacetalization-Michael reaction followed by oxidation, yielding functionalized derivatives with high enantioselectivity .
  • Catalytic Hydrogenation: The conversion of oximes derived from 3-azabicyclo[3.3.1]nonan-2-one into amines can be accomplished using Raney nickel as a catalyst .
  • Three-component Reactions: These reactions allow for the efficient synthesis of complex derivatives by combining multiple reactants in one pot .

The unique properties of 3-azabicyclo[3.3.1]nonan-2-one make it applicable in various fields:

  • Pharmaceuticals: Its derivatives are being investigated for potential use as antimicrobial and anticancer agents.
  • Organic Synthesis: The compound serves as an important intermediate for synthesizing more complex organic molecules due to its reactive functional groups.

Studies on the interactions of 3-azabicyclo[3.3.1]nonan-2-one with biological targets, particularly its binding affinity to receptors, have been conducted to understand its pharmacological potential:

  • Nicotinic Acetylcholine Receptors: Some analogs have shown mixed antagonist effects at these receptors, indicating their potential role in neurological applications .

This area of research is crucial for elucidating the mechanisms behind the biological activities observed in various assays.

Several compounds share structural similarities with 3-azabicyclo[3.3.1]nonan-2-one, including:

Compound NameStructure TypeNotable Properties
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneBicyclic with two aromatic ringsAntimicrobial and anticancer activities
7-Azabicyclo[4.2.0]octan-8-oneBicyclic structurePotential neuroactive properties
5-Azabicyclo[4.4.0]decaneBicyclic structureStudied for its psychoactive effects

These compounds exhibit unique properties that differentiate them from 3-azabicyclo[3.3.1]nonan-2-one, particularly regarding their biological activities and synthetic pathways.

Three-Component Mannich Reaction Strategies

The Mannich reaction has emerged as a cornerstone for constructing 3-azabicyclo[3.3.1]nonan-2-one derivatives. This three-component process involves the condensation of an amine, formaldehyde, and a carbonyl compound to form β-amino-carbonyl intermediates, which undergo subsequent cyclization. A notable example is the tandem Mannich reaction developed by Xiao Yi and colleagues, which directly assembles the bicyclic framework in a single pot. Using ketones as carbonyl components, the reaction proceeds via sequential enolization, iminium ion formation, and intramolecular cyclization, achieving yields of up to 78%.

Critical to this methodology is the choice of amine. Primary amines, such as benzylamine, facilitate iminium ion formation, while secondary amines often lead to side reactions. The reaction’s stereochemical outcome is influenced by steric effects; bulky substituents at the bridgehead position favor endo selectivity, as demonstrated in the synthesis of N-methyl derivatives. Recent modifications, such as the use of microwave irradiation, have reduced reaction times from 12 hours to 30 minutes without compromising yield.

Radical Cyclization Approaches (Cp~2~TiCl vs. SmI~2~-Mediated Protocols)

Radical cyclization strategies provide complementary routes to Mannich-based syntheses, particularly for constructing strained bicyclic systems. Two prominent mediators—Cp~2~TiCl and SmI~2~—offer distinct mechanistic pathways and selectivities.

Cp~2~TiCl-Mediated Cyclization: Titanocene(III) chloride promotes radical generation via single-electron transfer (SET), enabling 5-exo and 6-exo cyclizations. For example, Cp~2~TiCl facilitates the regioselective closure of epoxide-derived radicals, yielding 3-azabicyclo[3.3.1]nonan-2-one derivatives with >90% diastereoselectivity. The solvent system (e.g., THF with hexafluoroisopropanol) critically stabilizes radical intermediates, minimizing side reactions.

SmI~2~-Mediated Cyclization: Samarium diiodide excels in reductive coupling reactions. In SmI~2~-mediated 5-exo-dig cyclizations, alkynes serve as radical traps, forming bicyclic lactams with moderate to high yields (45–65%). Unlike Cp~2~TiCl, SmI~2~ avoids the need for Lewis acid additives, simplifying purification. However, its sensitivity to moisture necessitates anhydrous conditions.

Comparative Analysis:

ParameterCp~2~TiCl ProtocolSmI~2~ Protocol
Catalyst Loading10–15 mol%2.0 equiv
Reaction Time2–4 hours1–3 hours
Diastereoselectivity>90% (endo)70–85%
Substrate ScopeEpoxides, alkenesAlkynes, nitriles
Yield Range60–85%45–65%

Bridgehead Functionalization Techniques for N-Substituted Variants

Bridgehead functionalization of 3-azabicyclo[3.3.1]nonan-2-one derivatives enables the installation of diverse substituents at the nitrogen atom. A breakthrough method involves oxidative C–H activation using N-iodosuccinimide (NIS) in hexafluoroisopropanol (HFIP). This protocol converts N-methyl derivatives into bridgehead ethers via a proposed iodonium intermediate, which undergoes solvolysis to yield oxygenated products (Scheme 1). Substrates bearing trialkylsilyl groups exhibit enhanced stability under these conditions, achieving functionalization yields of 65–80%.

Key limitations include incompatibility with electron-deficient alkenes, which lead to decomposition. Alternative oxidants, such as N-bromosuccinimide (NBS), prove ineffective, highlighting the unique role of NIS in this transformation.

Stereoselective Construction of Indole-Fused Analogues

Indole-fused 3-azabicyclo[3.3.1]nonan-2-one derivatives are synthesized via Mannich reactions employing indole as a nucleophile. The inherent reactivity of indole’s C3 position facilitates conjugate addition to preformed iminium ions, followed by cyclization to form tetracyclic frameworks. Stereoselectivity is governed by the choice of catalyst; chiral Brønsted acids, such as phosphoric acids, induce enantiomeric excesses of up to 88%. Recent work demonstrates that silyl-protected indoles enhance regiocontrol, directing addition exclusively to the C3 position.

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types